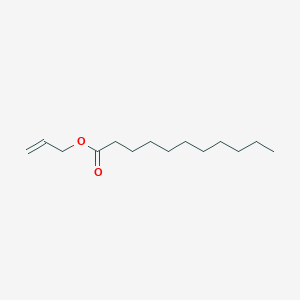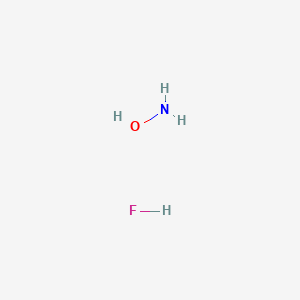
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Sodium 3,4-dihydro-2H-pyran-2-carboxylate consists of a 3,4-dihydro-2H-pyran ring with a carboxylate group attached . The molecular formula is C6H7NaO3 and the molecular weight is 150.11 g/mol .Physical And Chemical Properties Analysis
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a white crystalline powder that is soluble in water. It has a molecular weight of 150.11 g/mol . The compound has a topological polar surface area of 49.4 Ų .Aplicaciones Científicas De Investigación
Conformational Studies
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is used in conformational studies due to its structural similarity to cyclohexene . Researchers have investigated the conformational interconversion of 3,4-dihydro-2H-pyran in both the neutral and the cationic ground states . This research is important for understanding the behavior of molecules in different states and can be applied in stereochemistry .
Synthesis of Functionalized 3,4-dihydro-2H-pyrans
This compound has been successfully utilized to synthesize functionalized 3,4-dihydro-2H-pyrans . The optimized reaction conditions allowed the selective synthesis of highly functionalized 3,4-dihydro-2H-pyrans from commercially available starting materials . This process is simple and environmentally friendly .
Intermediate in Synthetic Chemistry
Sodium 3,4-dihydro-2H-pyran-2-carboxylate acts as an intermediate in synthetic chemistry . It is used to synthesize various other compounds, contributing to the development of new materials and drugs .
Hydroxyl-Protecting Reagent
This compound is widely used as a hydroxyl-protecting reagent in organic synthesis . It helps to protect various reactive functional groups during chemical reactions, preventing unwanted side reactions .
Synthesis of Tetrahydropyranylated Products
Sodium 3,4-dihydro-2H-pyran-2-carboxylate can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This reaction is important for the production of various pharmaceuticals and fine chemicals .
Synthesis of Tetrahydropyran Derivatives
This compound can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . These derivatives have various applications in medicinal chemistry and material science .
Mecanismo De Acción
Target of Action
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C6H7NaO3 It’s known that 3,4-dihydropyran-2-ones, a related class of compounds, have been recognized for their biological activity .
Mode of Action
It’s known that 3,4-dihydropyran-2-ones can be produced through organocatalysis with n-heterocyclic carbenes (nhcs), which are capable of acting as organocatalysts in various reactions, particularly through the activation of aldehydes via breslow-type adducts .
Biochemical Pathways
These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .
Result of Action
It’s known that the resulting products of 3,4-dihydropyran-2-ones synthesis are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
Propiedades
IUPAC Name |
sodium;3,4-dihydro-2H-pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHRQGBNMBPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16698-52-5 | |
| Record name | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)



![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)

![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)




